molecular formula C11H8ClN3O4 B448056 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 312601-70-0

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No. B448056
CAS RN: 312601-70-0
M. Wt: 281.65g/mol
InChI Key: NDPOIGJDZZNZNU-UHFFFAOYSA-N
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Description

“4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound with the empirical formula C10H8N2O2 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazones with POCl3 in N,N-dimethyl formamide (Vilsmeier–Haack reagent), which gives the crude pyrazolyl benzoic acid derivative . After recrystallization in acetonitrile, the pure product is obtained .


Molecular Structure Analysis

The molecular structure of “4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups, while the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” include a molecular weight of 188.18 . The compound appears as white crystals with a melting point of 138–140 °C .

Scientific Research Applications

1. Hydrogen-Bonded Molecular Structures

  • Molecules related to 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid exhibit complex hydrogen-bonded molecular structures, forming sheets or chains in their crystalline forms. These structures are significant in the study of molecular-electronic structures and intermolecular interactions (Portilla et al., 2007).

2. Crystallographic Analysis

  • Detailed crystallographic analysis of compounds structurally similar to 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid helps in understanding the nature of intermolecular interactions. This is crucial for the development of new materials with specific crystallographic properties (Gotoh & Ishida, 2011).

3. Antimicrobial Activity

  • Derivatives of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid have been studied for their antimicrobial activity. Understanding their biological activity and interactions with microbial cells can lead to the development of new antimicrobial agents (Rai et al., 2009).

4. Luminescent Properties

  • Research into the luminescent properties of compounds related to 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can lead to the development of new luminescent materials. These materials have potential applications in sensing and imaging technologies (Dai et al., 2017).

5. Molecular Interactions and Drug Design

  • The molecular interactions of pyrazole-based drug candidates, which include derivatives of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, are critical in the field of drug design. Studying these interactions can enhance the development of new pharmaceutical compounds (Shubhangi et al., 2019).

6. Cancer Inhibitory Activity

  • Some derivatives of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid have been studied for their potential as antitumor agents. Research in this area could contribute to the development of new cancer therapies (Jing et al., 2012).

Future Directions

The future directions for research on “4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the broad range of activities exhibited by pyrazole derivatives, this compound could potentially be developed into a new drug .

properties

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-1-3-8(4-2-7)11(16)17/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPOIGJDZZNZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

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